Ammonium chlorate

Descripción general

Descripción

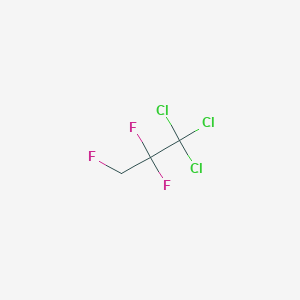

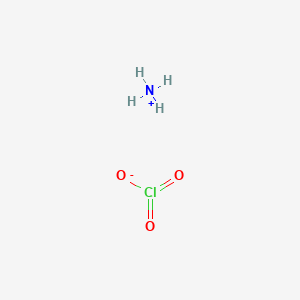

Ammonium chlorate is an inorganic compound with the chemical formula NH₄ClO₃ . It is a powerful oxidizer and is known for its instability, decomposing independently and sometimes violently at room temperature . This compound is typically found in small, colorless crystals and is highly soluble in water.

Métodos De Preparación

Ammonium chlorate can be synthesized through several methods:

Neutralization of Chloric Acid: This involves neutralizing chloric acid with either ammonia or ammonium carbonate.

Double Displacement Reactions: Another method involves precipitating barium, strontium, or calcium chlorates with ammonium carbonate or ammonium sulfate, producing the respective carbonate or sulfate precipitate and an this compound solution.

Bitartrate Method: This method uses warm solutions of potassium chlorate and ammonium bitartrate.

Análisis De Reacciones Químicas

Ammonium chlorate undergoes several types of chemical reactions:

Decomposition: On heating, this compound decomposes at about 102°C, liberating nitrogen, chlorine, and oxygen.

Oxidation and Reduction: Due to its strong oxidizing properties, this compound can participate in various oxidation-reduction reactions.

Substitution: It can react with other compounds in substitution reactions, although these are less common due to its instability.

Common reagents used in these reactions include chloric acid, ammonia, and various chlorates. The major products formed from these reactions are typically nitrogen, chlorine, and oxygen gases.

Aplicaciones Científicas De Investigación

Ammonium chlorate has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and experiments due to its strong oxidizing properties.

Biology and Medicine:

Mecanismo De Acción

The mechanism of action of ammonium chlorate primarily involves its strong oxidizing properties. When it decomposes, it releases oxygen, which can react with other substances, leading to oxidation reactions. This property makes it useful in various chemical processes where oxidation is required.

Comparación Con Compuestos Similares

Ammonium chlorate can be compared with other similar compounds such as:

Ammonium Perchlorate (NH₄ClO₄): Unlike this compound, ammonium perchlorate is more stable and is widely used in rocket propellants.

Potassium Chlorate (KClO₃): This compound is also a strong oxidizer but is more stable than this compound and is used in safety matches and explosives.

Sodium Chlorate (NaClO₃): Sodium chlorate is another strong oxidizer used in herbicides and the paper industry.

The uniqueness of this compound lies in its strong oxidizing properties combined with its instability, making it both useful and hazardous in various applications .

Propiedades

Número CAS |

10192-29-7 |

|---|---|

Fórmula molecular |

ClH4NO3 |

Peso molecular |

101.49 g/mol |

Nombre IUPAC |

azane;chloric acid |

InChI |

InChI=1S/ClHO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3 |

Clave InChI |

KHPLPBHMTCTCHA-UHFFFAOYSA-N |

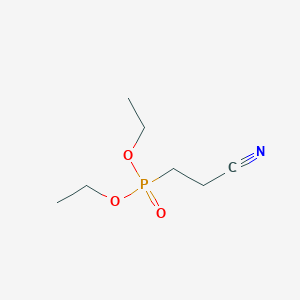

SMILES |

[NH4+].[O-]Cl(=O)=O |

SMILES canónico |

N.OCl(=O)=O |

| 10192-29-7 | |

Pictogramas |

Irritant |

Números CAS relacionados |

10326-21-3 (Parent) |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)